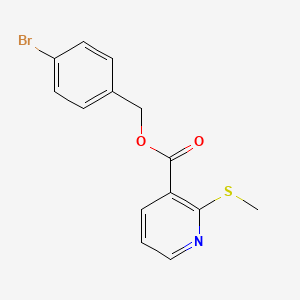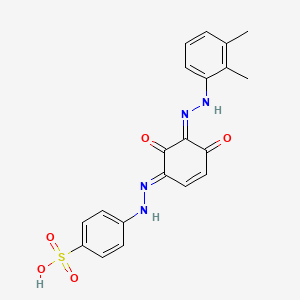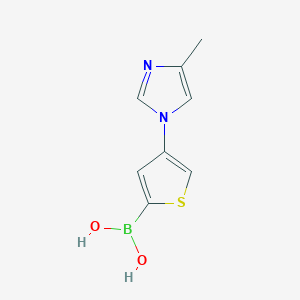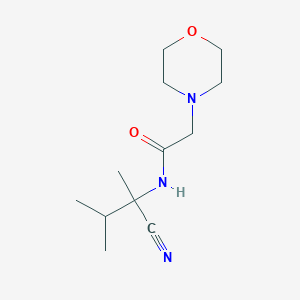
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a fluorenylmethoxycarbonyl-protected amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amino Acid Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the dioxane-phenyl intermediate using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
類似化合物との比較
Similar Compounds
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-aminopropanoic acid: Similar structure but lacks the Fmoc protection.
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure with an additional carbon in the amino acid chain.
Uniqueness
The uniqueness of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C28H27NO6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
(2S)-3-[4-(1,3-dioxan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H27NO6/c30-26(31)25(16-18-10-12-19(13-11-18)27-33-14-5-15-34-27)29-28(32)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-13,24-25,27H,5,14-17H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChIキー |
XGHRIZTYCACCQR-VWLOTQADSA-N |
異性体SMILES |
C1COC(OC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1COC(OC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)



![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
